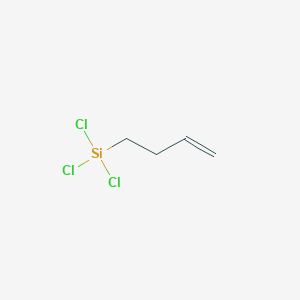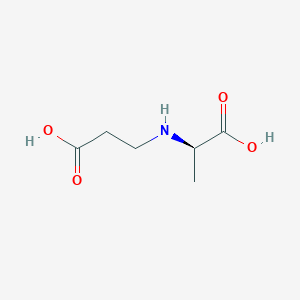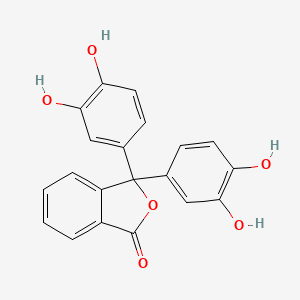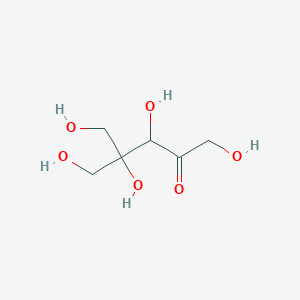
But-3-enyl(trichloro)silane
Descripción general
Descripción
But-3-enyl(trichloro)silane is an organosilicon compound with the molecular formula C4H7Cl3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a silicon atom bonded to three chlorine atoms and a but-3-enyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
But-3-enyl(trichloro)silane can be synthesized through the hydrosilylation of but-3-en-1-ene with trichlorosilane. The reaction typically requires a catalyst, such as chloroplatinic acid, to proceed efficiently. The reaction conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran or isopropanol to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves the direct chlorination of silicon with hydrogen chloride, followed by hydrosilylation with but-3-en-1-ene. This method ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
But-3-enyl(trichloro)silane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Substitution: Replacement of chlorine atoms with other functional groups.
Oxidation and Reduction: Involvement in redox reactions to form different silicon-containing compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Chloroplatinic acid: As a catalyst for hydrosilylation.
Hydrogen chloride: For chlorination reactions.
Solvents: Such as tetrahydrofuran and isopropanol to facilitate reactions.
Major Products Formed
The major products formed from reactions involving this compound include various organosilicon compounds, such as siloxanes and silanes, which are used in the production of polymers and other materials .
Aplicaciones Científicas De Investigación
But-3-enyl(trichloro)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of silicon-containing organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives
Mecanismo De Acción
The mechanism of action of but-3-enyl(trichloro)silane involves the formation of silicon-carbon bonds through hydrosilylation reactions. The silicon atom in the compound acts as an electrophilic center, facilitating the addition of various nucleophiles to the carbon-silicon bond. This process is often catalyzed by transition metal catalysts, such as chloroplatinic acid .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to but-3-enyl(trichloro)silane include:
Trichlorosilane: A precursor to ultrapure silicon used in the semiconductor industry.
Dichlorosilane: Used in the production of silicon-based materials.
Chlorodimethylsilane: Employed in the synthesis of organosilicon compounds
Uniqueness
This compound is unique due to its specific structure, which allows for versatile chemical reactions and applications. Its ability to undergo hydrosilylation and substitution reactions makes it a valuable compound in both research and industrial settings .
Propiedades
IUPAC Name |
but-3-enyl(trichloro)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3Si/c1-2-3-4-8(5,6)7/h2H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWSEMCWMFZJFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310035 | |
| Record name | 3-Buten-1-yltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000-51-7 | |
| Record name | 3-Buten-1-yltrichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Buten-1-yltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H,10H-Fluoreno[1,2-D][1,3]dioxole](/img/structure/B14749634.png)

![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)
![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)









